2-(Methylthio)-5-nitropyrimidin-4-ol: Technical Monograph
2-(Methylthio)-5-nitropyrimidin-4-ol: Technical Monograph
The following technical guide details the chemical identity, synthesis, reactivity, and applications of 2-(Methylthio)-5-nitropyrimidin-4-ol (CAS 75423-19-7). This document is structured for researchers in medicinal chemistry and process development.
Chemical Identity & Structural Significance[1][2][3]
2-(Methylthio)-5-nitropyrimidin-4-ol is a highly functionalized pyrimidine scaffold characterized by three distinct reactive centers: an electrophilic carbon at C4 (masked by the hydroxyl/keto tautomer), a nucleophilic sulfur at C2, and a reducible nitro group at C5. It serves as a critical "linchpin" intermediate in the synthesis of triazolo[4,5-d]pyrimidines (8-azapurines) and purine analogs , which are privileged structures in kinase inhibition and antiviral drug discovery.
Core Data
| Property | Specification |
| CAS Number | 75423-19-7 |
| IUPAC Name | 2-(methylsulfanyl)-5-nitro-1H-pyrimidin-4-one |
| Synonyms | 2-Methylthio-5-nitropyrimidin-6-ol; 6-Hydroxy-2-(methylthio)-5-nitropyrimidine |
| Molecular Formula | C₅H₅N₃O₃S |
| Molecular Weight | 187.18 g/mol |
| Appearance | Pale yellow to off-white crystalline solid |
| Melting Point | 200–204 °C (dec.)[1] |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in water and ethanol |
Tautomeric Equilibrium
In solution, the compound exists in equilibrium between the 4-hydroxy (enol) and 4-pyrimidinone (keto) forms. While the hydroxy form is often depicted in synthesis schemes, the keto tautomer predominates in the solid state and in polar solvents, influencing its nucleophilicity during alkylation reactions.
Synthetic Production Protocols
The synthesis of 2-(Methylthio)-5-nitropyrimidin-4-ol is typically achieved through a convergent route starting from 2-thiouracil. This pathway is preferred for its scalability and cost-effectiveness compared to condensation of nitromalonates.
Step-by-Step Synthesis Workflow
Phase 1: S-Methylation
Precursor: 2-Thiouracil (CAS 141-90-2) Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS), NaOH (aq). Mechanism: S_N2 nucleophilic substitution at the sulfur atom.
Protocol: 2-Thiouracil is dissolved in 1N NaOH. Methyl iodide (1.1 eq) is added dropwise at 0°C. The mixture is stirred at room temperature for 12 hours. Acidification with acetic acid precipitates 2-(methylthio)pyrimidin-4-ol (CAS 124700-70-5).
Phase 2: Electrophilic Nitration
Precursor: 2-(Methylthio)pyrimidin-4-ol Reagents: Fuming Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄). Mechanism: Electrophilic Aromatic Substitution (EAS). The hydroxyl group at C4 activates the ring, directing the nitro group to the C5 position.
Protocol:
Dissolve 2-(methylthio)pyrimidin-4-ol in concentrated H₂SO₄ at 0–5°C.
Add fuming HNO₃ dropwise, maintaining temperature below 10°C to prevent oxidation of the sulfide to sulfoxide/sulfone.
Stir for 2 hours at 0°C, then pour onto crushed ice.
Filter the yellow precipitate, wash with cold water, and recrystallize from ethanol to yield 2-(Methylthio)-5-nitropyrimidin-4-ol .
Synthesis Pathway Diagram[5][6]
Figure 1: Two-step industrial synthesis route from 2-thiouracil.
Reactivity Profile & Synthetic Utility
The versatility of CAS 75423-19-7 lies in its ability to undergo orthogonal transformations. It acts as a "switchboard" molecule where substituents at C2, C4, and C5 can be modified independently.
A. Chlorination (Activation of C4)
Reaction with Phosphorus Oxychloride (POCl₃) converts the hydroxyl group into a chloride, yielding 4-chloro-2-(methylthio)-5-nitropyrimidine .
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Significance: The C4-Cl bond is highly labile due to the electron-withdrawing effect of the adjacent C5-nitro group, making it an excellent substrate for S_NAr reactions.
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Catalyst: N,N-Dimethylaniline or DMF is often used to catalyze this chlorodehydration.[2]
B. S_NAr Displacement (Functionalization)
The 4-chloro derivative reacts rapidly with primary and secondary amines (anilines, benzylamines) to install the C4-amino substituent.
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Regioselectivity: Nucleophilic attack occurs exclusively at C4, leaving the C2-SMe group intact (which is less reactive).
C. Nitro Reduction & Cyclization
Reduction of the C5-nitro group (using Fe/AcOH, SnCl₂, or H₂/Pd) yields the 4,5-diaminopyrimidine core.
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Purine Synthesis: Reaction of the diamine with formic acid, orthoesters, or phosgene closes the imidazole ring, forming 9-substituted-2-(methylthio)purines .
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Triazolopyrimidines: Reaction with nitrous acid (HNO₂) yields the triazolo[4,5-d]pyrimidine scaffold, a core structure in anti-platelet drugs (e.g., Ticagrelor analogs).
Reactivity Flowchart
Figure 2: Divergent synthesis pathways from the core scaffold to bioactive heterocycles.
Applications in Drug Discovery[8]
Kinase Inhibitor Development
The 2-(methylthio) group is a "pro-nucleophile." In late-stage synthesis, the sulfur can be oxidized to a sulfone (-SO₂Me) or sulfoxide (-SOMe), making it a superb leaving group. This allows for the introduction of diverse nucleophiles at the C2 position after the purine/pyrimidine core has been constructed, facilitating rapid library generation for Structure-Activity Relationship (SAR) studies targeting:
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CDK (Cyclin-Dependent Kinases): Cell cycle regulation.
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EGFR (Epidermal Growth Factor Receptor): Oncology targets.
Antiviral Nucleoside Analogs
The compound is a precursor to modified nucleobases. By glycosylating the N1 position (often after converting the SMe to OH or NH₂), researchers synthesize non-natural nucleosides that act as chain terminators or polymerase inhibitors.
P2Y12 Receptor Antagonists
While Ticagrelor utilizes a propylthio substituent, the methylthio analog (derived from CAS 75423-19-7) is frequently used in patent literature and academic research as a model compound to optimize the synthesis of the 4,6-diamino-5-nitro-2-(alkylthio)pyrimidine core required for the cyclopentyl-triazolopyrimidine class of anti-thrombotics.
Safety & Handling (MSDS Highlights)
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Hazards: Irritating to eyes, respiratory system, and skin (H315, H319, H335).
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The sulfur moiety is susceptible to slow oxidation if exposed to air over prolonged periods.
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Reactivity: Avoid contact with strong oxidizing agents (risk of S-oxidation to sulfoxide/sulfone) and strong bases.
References
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PubChem. (n.d.). 2-(Methylthio)-5-nitropyrimidine (Related Compound Data). National Library of Medicine. Retrieved from [Link]
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Master Organic Chemistry. (2015). Elimination of Alcohols To Alkenes With POCl3. Retrieved from [Link]
